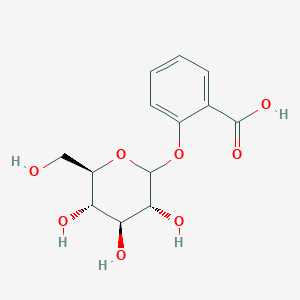

Acide salicylique bêta-D-glucoside

Vue d'ensemble

Description

Salicylic acid beta-D-glucoside (SABG) is a naturally occurring compound found in many plants. It is a glucoside of salicylic acid, and is an important intermediate in the biosynthesis of salicylic acid, a compound with a wide range of physiological effects. Salicylic acid is an important compound in the human body, and SABG is essential for its synthesis. SABG has been studied extensively in the laboratory, and has been found to have numerous biochemical and physiological effects.

Applications De Recherche Scientifique

Défense des plantes et réponses immunitaires

L'acide salicylique 2-O-β-D-glucoside (SAG) est un métabolite clé de l'acide salicylique dans les plantes, jouant un rôle crucial dans l'induction de la résistance systémique acquise (SAR) contre les agents pathogènes. Il module les réponses immunitaires des plantes, en particulier contre les agents pathogènes biotrophes, et est impliqué dans divers mécanismes de défense .

Applications agricoles

En agriculture, le SAG peut être exploré comme une cible potentielle pour manipuler les mécanismes de défense des plantes. Par exemple, chez les agrumes, les modifications associées au SAG pourraient aider à atténuer le déclin causé par le Huanglongbing (HLB), une maladie dévastatrice qui affecte les cultures d'agrumes .

Développement de biosenseurs

Le SAG a été utilisé dans le développement de biosenseurs pour quantifier l'acide salicylique libre et conjugué au glucose dans les plantes. Cela aide à surveiller la santé des plantes et les réponses de défense, fournissant une méthode rapide et sensible pour détecter le stress biotique .

Atténuation du stress dû au froid

La recherche a montré que le SAG est impliqué dans l'accumulation induite par le froid de certains composés, tels que la calycosine-7-O-β-d-glucoside, dans des plantes comme l'Astragalus membranaceus. Cela suggère un rôle pour le SAG dans l'aide aux plantes à faire face au stress dû au froid et à améliorer potentiellement leur tolérance au froid .

Mécanisme D'action

Target of Action

Salicylic Acid Beta-D-Glucoside (SAG) is the predominant glycosylated metabolite of Salicylic Acid (SA) . SA plays a crucial role in plant resilience under unfavorable environments . It is involved in the induction of systemic acquired resistance (SAR) against pathogens .

Mode of Action

SAG is involved in the modulation of the salicylic acid (SA) signaling pathway . It is known to induce a slow and long-lasting generation of reactive oxygen species . The expression of genes involved in SA pathway activation and subsequent modification, as well as, associated SA metabolites are regulated by SAG .

Biochemical Pathways

SAG affects the SA biosynthesis pathways and regulates their products under several abiotic stresses . It is involved in redox signaling, cross-talks with other plant hormones, and mitogen-activated protein kinase pathways . It also plays a role in the regulation of the expression levels of genes in the SA biosynthetic pathway .

Pharmacokinetics

It is known that sag is a metabolite of sa and its accumulation in plants can be influenced by various factors .

Result of Action

The action of SAG results in the modulation of the SA signaling pathway, leading to the induction of systemic acquired resistance (SAR) against pathogens . It also influences the expression of genes involved in SA pathway activation and subsequent modification .

Action Environment

The action of SAG is influenced by environmental factors such as temperature, drought, and salinity . These abiotic stresses impose several challenges on crop production systems, and SAG plays a crucial role in plant resilience under these unfavorable conditions .

Safety and Hazards

Orientations Futures

Research suggests that fine-tuning Salicylic Acid homeostasis through suppression of Salicylic Acid metabolism is an effective approach for studying broad-spectrum disease resistance in rice . Moreover, the importance of vector suppression as part of huanglongbing (HLB) management in citrus has been highlighted .

Analyse Biochimique

Biochemical Properties

Salicylic Acid Beta-D-Glucoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is synthesized through two distinct and compartmentalized pathways that employ different precursors: the phenylpropanoid route in the cytoplasm initiates from phenylalanine, and the isochorismate pathway takes place in the chloroplast . Most of the SA synthesized in plants is glucosylated to form SAG . These conjugation reactions are catalyzed by cytosolic SA glucosyltransferases .

Cellular Effects

Salicylic Acid Beta-D-Glucoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a crucial role in the regulation of physiological and biochemical processes during the entire lifespan of the plant .

Molecular Mechanism

The molecular mechanism of action of Salicylic Acid Beta-D-Glucoside involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salicylic Acid Beta-D-Glucoside change over time. It has been observed that the accumulation of SAG significantly increased in mature leaves of plants exposed for 150 days of continuous feeding compared to control plants .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Salicylic Acid Beta-D-Glucoside in animal models are limited, it’s worth noting that its parent compound, Salicylic Acid, and its derivatives have been extensively studied and used in human medicine for their anti-inflammatory and analgesic effects .

Metabolic Pathways

Salicylic Acid Beta-D-Glucoside is involved in the metabolic pathways of Salicylic Acid. It is synthesized through the phenylpropanoid route or the isochorismate pathway . The glucose conjugation at the hydroxyl group of SA results in the formation of SAG .

Transport and Distribution

Salicylic Acid Beta-D-Glucoside is transported and distributed within cells and tissues. SAG is sequestered in the vacuole by an ATP-binding cassette transporter mechanism or an H+ -antiporter mechanism . Free SA is mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

The subcellular localization of Salicylic Acid Beta-D-Glucoside is primarily in the cytoplasm . This localization plays a crucial role in its activity and function, contributing to the accumulation of defense metabolites like lignin and DIMBOA .

Propriétés

IUPAC Name |

2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O8/c14-5-8-9(15)10(16)11(17)13(21-8)20-7-4-2-1-3-6(7)12(18)19/h1-4,8-11,13-17H,5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPBMNKOLMSJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902207 | |

| Record name | NoName_1429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10366-91-3 | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

162 - 165 °C | |

| Record name | Salicylic acid beta-D-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

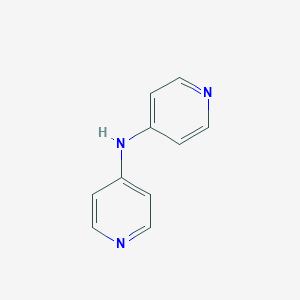

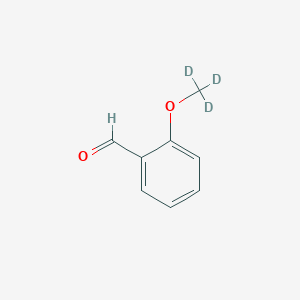

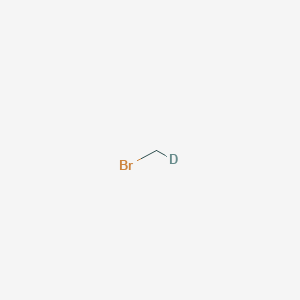

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

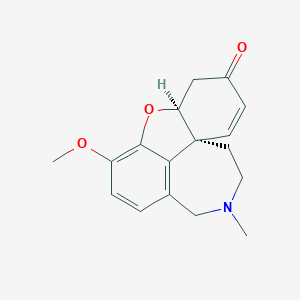

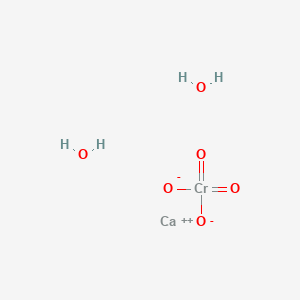

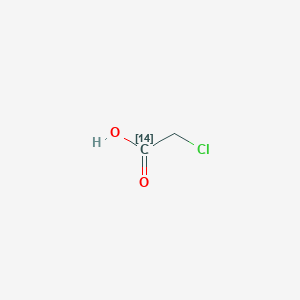

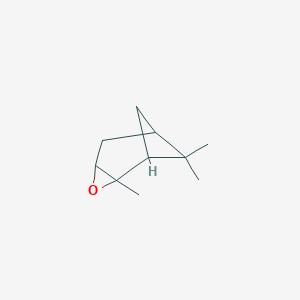

Feasible Synthetic Routes

Q1: What does the research reveal about the role of salicylic acid beta-D-glucoside in rose plants infected with powdery mildew?

A1: The research demonstrates that salicylic acid beta-D-glucoside levels significantly increase in Rosa chinensis upon infection with the powdery mildew fungus, Podosphaera pannosa []. This increase mirrors the response observed when rose plants are treated with exogenous salicylic acid, a key hormone involved in plant defense signaling. These findings suggest that salicylic acid beta-D-glucoside plays a role in the plant's defense response against powdery mildew, potentially acting as a storage or signaling molecule related to salicylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)